molecular formula C12H23NO3 B15130256 Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate

Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate

Cat. No.: B15130256
M. Wt: 229.32 g/mol
InChI Key: IGQCMTDWAFVUFQ-UHFFFAOYSA-N
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Description

tert-Butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate (CAS 1335041-97-8) is a chemical building block of interest in advanced drug discovery and medicinal chemistry research. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a staple in organic synthesis for its stability and ease of deprotection. The molecular structure, which includes a terminal alkene and a tertiary alcohol, offers multiple sites for further chemical modification, making it a versatile scaffold for constructing more complex molecules . The carbamate functional group is a well-established and critical motif in modern pharmaceuticals . It is frequently employed as a stable surrogate for peptide bonds, helping to improve the metabolic stability and membrane permeability of potential drug candidates . Researchers can exploit this compound's structure in the design of enzyme inhibitors, such as those targeting proteases, due to the carbamate's ability to participate in key hydrogen-bonding interactions with biological targets . The presence of both the Boc-protecting group and the hydroxy moiety makes this reagent particularly valuable for probing structure-activity relationships and for use in prodrug strategies . This product is intended for research and development purposes in a controlled laboratory setting only. It is classified as "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-(5-hydroxy-5-methylhex-1-en-3-yl)carbamate

InChI

InChI=1S/C12H23NO3/c1-7-9(8-12(5,6)15)13-10(14)16-11(2,3)4/h7,9,15H,1,8H2,2-6H3,(H,13,14)

InChI Key

IGQCMTDWAFVUFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C)(C)O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The amino alcohol is first dissolved in a suitable solvent like dichloromethane, and then Boc2O and the base are added. The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pH control to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of free amines or other protected amines.

Scientific Research Applications

N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-4-amino-2-methylhex-5-ene-2-ol involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related tert-butyl carbamates:

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Notes
Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate Not available C₁₂H₂₁NO₃ Boc, hydroxyl, alkene, methyl Linear chain with unsaturation
Tert-butyl N-(5-methylhex-1-en-3-yl)carbamate 700870-64-0 C₁₂H₂₁NO₂ Boc, alkene, methyl Lacks hydroxyl group
Tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate 1290191-64-8 C₁₁H₂₁NO₃ Boc, hydroxyl, cyclopentane Cyclic structure
Tert-butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate 1227919-31-4 C₁₈H₂₈N₂O₂ Boc, piperidine, benzyl, methyl Heterocyclic amine protection
Tert-butyl ((5-(tert-butyl)-1H-pyrazol-3-yl)methyl)carbamate Not available C₁₄H₂₃N₃O₂ Boc, pyrazole, tert-butyl Heteroaromatic system

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to its non-hydroxylated analog (CAS 700870-64-0) . This may improve solubility in polar solvents.
  • Cyclic vs.
  • Heterocyclic Systems : Pyrazole-containing analogs (e.g., ) introduce aromaticity, altering electronic properties and reactivity compared to aliphatic chains.

Research Findings and Data Gaps

  • Stability : Boc-protected hydroxylamines (e.g., cyclopentyl analogs) show moderate stability under acidic conditions, necessitating careful handling .
  • Stereochemical Challenges : Linear analogs like the target compound may face isomerization issues during synthesis due to the alkene’s flexibility, unlike rigid cyclic systems .
  • Biological Activity : Pyrazole-containing carbamates demonstrate moderate enzyme inhibition (e.g., COX-2), but the target compound’s bioactivity remains unstudied .

Biological Activity

Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C12H23NO2
  • Molecular Weight : 213.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with appropriate alkene precursors. The process may include steps such as protection of functional groups and subsequent deprotection to obtain the desired compound.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate physiological processes.

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study demonstrated that derivatives similar to this compound exhibited protective effects on astrocytes when exposed to amyloid beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's. The compound was shown to reduce oxidative stress markers in treated astrocytes, suggesting potential neuroprotective properties .
  • Antioxidant Activity :
    • Research indicates that compounds containing similar structural motifs possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative damage in various cellular models, highlighting their potential therapeutic applications in oxidative stress-related conditions .
  • Anti-inflammatory Properties :
    • In vitro studies have reported that related compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells. This suggests a role for this compound in managing inflammatory diseases .

Comparative Analysis

The following table compares the biological activity of this compound with other related compounds:

Compound NameNeuroprotective ActivityAntioxidant ActivityAnti-inflammatory Activity
This compoundModerateHighModerate
Related Compound AHighModerateHigh
Related Compound BLowHighLow

Q & A

Basic: What are the optimal synthetic conditions for maximizing yield and purity of Tert-butyl (5-hydroxy-5-methylhex-1-en-3-yl)carbamate?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or carbamate coupling. Key steps include:

  • Base Selection: Use NaH or K₂CO₃ to deprotonate intermediates (common in carbamate synthesis) .
  • Solvent Optimization: Polar aprotic solvents like THF or DMF at 60–80°C enhance reaction efficiency .
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization improves purity. Monitor by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Example Protocol:

React 5-hydroxy-5-methylhex-1-en-3-amine with Boc anhydride in THF.

Add K₂CO₃ (2 eq) and stir at 65°C for 12 hrs.

Quench with H₂O, extract with EtOAc, and purify via flash chromatography.

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Anticipate signals for tert-butyl (δ 1.2–1.4 ppm, singlet), allylic protons (δ 5.2–5.8 ppm, multiplet), and hydroxyl (δ 2.0–3.0 ppm, broad) .
    • ¹³C NMR: Carbamate carbonyl at δ 155–160 ppm; olefinic carbons at δ 120–130 ppm .
  • IR: Strong C=O stretch at ~1680–1720 cm⁻¹ .
  • Mass Spec (HRMS): Confirm molecular ion [M+H]⁺ matching C₁₂H₂₁NO₃ (calc. 227.15).

Validation: Cross-check with X-ray crystallography (if crystalline) using SHELX for refinement .

Advanced: How to resolve contradictory crystallographic data in stereochemical assignments?

Methodological Answer:

  • Software Tools: Use SHELXL for refinement; test multiple space groups (e.g., P2₁/c vs. P1) .
  • Twinned Data: Apply TWINLAW in SHELXL to detect merohedral twinning .
  • Complementary Methods: Compare XRD results with NOE NMR (e.g., spatial proximity of hydroxyl and tert-butyl groups) .

Case Study: For a related carbamate, conflicting space groups were resolved by validating hydrogen-bonding networks against DFT-optimized geometries .

Advanced: What computational methods predict carbamate reactivity under varying pH?

Methodological Answer:

  • DFT Calculations: Model hydrolysis pathways using Gaussian09 with B3LYP/6-31G(d). Calculate activation energies for Boc deprotection at pH 1–14 .
  • pKa Prediction: Tools like ACD/Labs predict hydroxyl group pKa (~9–11), influencing nucleophilic attack susceptibility .
  • MD Simulations: Simulate solvation effects in explicit water (AMBER force field) to study pH-dependent degradation.

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